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Introduction

Understanding the complex interplay of genes and their functions is paramount in modern
biological research and drug development. Gene co-expression network analysis has emerged
as a powerful tool to elucidate the relationships between genes based on their expression
patterns across multiple samples. By grouping genes into co-expressed modules, researchers
can identify sets of genes that are likely functionally related and involved in common biological
processes. This application note details a protocol for performing pathway enrichment analysis
on consensus co-expression networks, a method that enhances the robustness of co-
expression analysis by integrating data from multiple datasets. This approach, often referred to
as Consensus Co-expression and Module Identification (CCMI), is particularly useful for
identifying conserved biological pathways and potential therapeutic targets in complex
diseases such as cancer.

Core Concepts

Gene co-expression network analysis begins with the calculation of a similarity matrix based on
the correlation of gene expression profiles. This matrix is then used to construct a network
where genes are nodes and the connections between them (edges) represent the strength of
their co-expression. Weighted Gene Co-expression Network Analysis (WGCNA) is a widely
used method that employs a "soft" thresholding approach to create a continuous measure of
connection strength, resulting in a more biologically meaningful network.
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Consensus Co-expression and Module Identification (CCMI) is an extension of this approach
that identifies co-expression modules that are conserved across different experimental
conditions, tissues, or even species. By constructing networks for each dataset and then
identifying common modules, CCMI provides a more robust and reproducible analysis,
highlighting fundamental biological processes.

Once co-expression modules are identified, pathway enrichment analysis is performed to
determine which biological pathways or functions are statistically over-represented within each
module. This step provides biological context to the co-expression modules and can reveal the
underlying mechanisms of the condition being studied.

Experimental Protocols

This section outlines the key experimental and computational protocols for performing pathway
enrichment analysis using CCMI networks.

Data Preparation and Quality Control

High-quality gene expression data is crucial for reliable co-expression network analysis. The
following steps are essential for data preparation:

» Data Acquisition: Obtain gene expression data from publicly available repositories such as
the Gene Expression Omnibus (GEO) or The Cancer Genome Atlas (TCGA). For this
example, we will consider a hypothetical study on breast cancer.

» Data Preprocessing:

o For microarray data, perform background correction, normalization (e.g., RMA), and
summarization.

o For RNA-seq data, align reads to a reference genome and quantify gene expression (e.g.,
as FPKM, RPKM, or TPM). Raw counts should be normalized to account for library size
and other technical variations.

e Quality Control:
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o Remove genes with consistently low expression or low variance across samples, as these
are unlikely to be informative for co-expression analysis.

o Identify and remove outlier samples using hierarchical clustering to ensure data
homogeneity. A minimum of 15-20 samples is recommended for robust co-expression
analysis.[1]

Consensus Co-expression Network Construction (using
WGCNA)

The following protocol describes the construction of a consensus co-expression network using
the WGCNA R package.

o Load Data: Load the normalized gene expression data for each dataset into R.

o Soft Thresholding Power Selection: For each dataset, determine the optimal soft-
thresholding power (B) that results in a scale-free topology of the network. This is a key
characteristic of biological networks.

» Adjacency Matrix Calculation: Calculate the adjacency matrix for each dataset using the
selected soft-thresholding power.

o Topological Overlap Matrix (TOM) Calculation: Transform the adjacency matrices into TOMs.
The TOM represents the overlap in shared neighbors between genes, providing a more
robust measure of interconnectedness.

e Consensus TOM Calculation: Calculate a consensus TOM by taking the element-wise
minimum or quantile of the individual TOMs. This step identifies the co-expression
relationships that are present across all datasets.

e Module Detection: Use hierarchical clustering on the consensus TOM to group genes into
modules of highly interconnected genes.

Pathway Enrichment Analysis of Co-expression Modules

Once modules are identified, pathway enrichment analysis can be performed to infer their
biological functions.
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» Gene List Preparation: For each identified module, create a list of the member genes.

o Enrichment Analysis: Use a tool such as DAVID, g:Profiler, or the R package clusterProfiler
to perform pathway enrichment analysis. These tools test for the over-representation of
genes from your module in known pathway databases like KEGG, Reactome, and Gene
Ontology (GO).

 Statistical Significance: The analysis will produce a list of enriched pathways for each
module, along with statistical measures such as a p-value and a false discovery rate (FDR)
or adjusted p-value. Pathways with an adjusted p-value below a certain threshold (e.g., <
0.05) are considered significantly enriched.

Data Presentation

The results of the pathway enrichment analysis are typically presented in a tabular format,
allowing for easy comparison of enriched pathways across different modules.

Table 1: KEGG Pathway Enrichment Analysis of a Co-expression Module in Breast Cancer

Pathway Descripti Gene Backgrou Adjusted
] ] p-value Genes
ID on Ratio nd Ratio p-value
CDK1,
hsa04110 Cell cycle 15/120 124/10000 1.20E-08 2.50E-06
CCNB], ...
PI3K-Akt
PIK3CA,
hsa04151 signaling 12/120 354/10000 3.50E-05 4.80E-03 AKTL
pathway T
Pathways EGFR,
hsa05200 ] 20/120 531/10000 8.10E-05 9.50E-03
In cancer KRAS, ...
Focal VCL,
hsa04510 ) 10/120 201/10000 1.20E-04 1.10E-02
adhesion ITGB1, ...
MAPK
o MAP2K1,
hsa04010 signaling 11/120 295/10000 2.50E-04 2.10E-02
MAPKS3, ...
pathway
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This table is a representative example based on typical results from such an analysis. "Gene
Ratio" represents the number of genes from the module found in the pathway divided by the
total number of genes in the module. "Background Ratio" represents the total number of genes
in the pathway in the reference genome divided by the total number of genes in the reference
genome.

Mandatory Visualization

Visualizing workflows and pathways is essential for understanding the complex relationships in
systems biology.
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Figure 1: Experimental Workflow for Pathway Enrichment Analysis of CCMI Networks.
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Figure 2: Simplified PI3K-Akt Signaling Pathway.

Applications in Drug Development

The identification of key pathways and hub genes within disease-associated co-expression

modules offers significant opportunities for drug discovery and development.
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» Target Identification and Validation: Hub genes within modules that are highly correlated with
a disease phenotype represent potential therapeutic targets. Further experimental validation
can confirm their role in the disease process.

o Biomarker Discovery: Co-expression modules can serve as robust biomarkers for disease
diagnosis, prognosis, and prediction of treatment response.

e Drug Repurposing: By understanding the pathways perturbed in a disease, existing drugs
that are known to modulate these pathways can be repurposed for new indications.[2]

o Understanding Drug Mechanisms: Co-expression network analysis can be used to analyze
gene expression data from drug-treated samples to elucidate the mechanism of action of a
compound and identify potential off-target effects.[2]

Conclusion

Pathway enrichment analysis of consensus co-expression networks is a powerful, systems-
level approach to unravel the functional implications of gene expression data. By identifying
robust, conserved modules of co-expressed genes and their associated biological pathways,
researchers can gain deeper insights into the molecular mechanisms of disease and identify
novel targets for therapeutic intervention. The detailed protocols and application examples
provided in this note serve as a guide for researchers, scientists, and drug development
professionals to effectively apply this methodology in their own studies.
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 To cite this document: BenchChem. [Pathway Enrichment Analysis of Consensus Co-
expression Networks: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166584 7#pathway-enrichment-analysis-using-ccmi-
networks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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